Undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester
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Overview
Description
Undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester is a complex organic compound with a unique structure that combines a long aliphatic chain with a sulfonyl amino group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester typically involves a multi-step process. One common method includes the reaction of undecanoic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonyl amino derivative. This intermediate is then esterified with ethanol under acidic conditions to yield the final ethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Carboxylic acid.
Scientific Research Applications
Undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl amino group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The long aliphatic chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane properties and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A simpler analog without the sulfonyl amino and ethyl ester groups.
4-Methoxybenzenesulfonamide: Contains the sulfonyl amino group but lacks the long aliphatic chain and ester functionality.
Ethyl undecanoate: An ester of undecanoic acid without the sulfonyl amino group.
Uniqueness
Undecanoic acid, 11-(((4-methoxyphenyl)sulfonyl)amino)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
85844-78-6 |
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Molecular Formula |
C20H33NO5S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 11-[(4-methoxyphenyl)sulfonylamino]undecanoate |
InChI |
InChI=1S/C20H33NO5S/c1-3-26-20(22)12-10-8-6-4-5-7-9-11-17-21-27(23,24)19-15-13-18(25-2)14-16-19/h13-16,21H,3-12,17H2,1-2H3 |
InChI Key |
LOAHNMPTABYMCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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